![molecular formula C12H7Cl2N3O2 B2971479 2,3-dichloro-N-(4-cyano-3-methyl-5-isoxazolyl)benzenecarboxamide CAS No. 478043-91-3](/img/structure/B2971479.png)
2,3-dichloro-N-(4-cyano-3-methyl-5-isoxazolyl)benzenecarboxamide
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Overview
Description
Scientific Research Applications
Structural and Molecular Analysis
Research on molecules with structural similarities, such as isoxazole-substituted carboxamides, often focuses on understanding their chemical properties and interactions. For instance, studies on the molecular structure of related compounds highlight the importance of planarity and intramolecular hydrogen bonding in determining the molecule's stability and reactivity. Such insights are crucial for designing compounds with desired chemical behaviors and can be applied in various fields, including materials science and pharmaceutical chemistry (Rodier et al., 1993).
Synthesis and Biological Activity
The synthesis of heterocyclic compounds, including those containing isoxazole and carboxamide groups, is a significant area of interest due to their potential biological activities. Research has demonstrated various methodologies for synthesizing these compounds, highlighting their versatility and potential for drug development. Biological studies on these molecules, such as their antibacterial and antitumor properties, suggest that they could serve as valuable leads for developing new therapeutic agents (Ahmed, 2007).
Drug Design and Pharmacology
The structure-activity relationship (SAR) studies of compounds structurally related to 2,3-dichloro-N-(4-cyano-3-methyl-5-isoxazolyl)benzenecarboxamide are essential for drug design. For example, research on N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides as selective endothelin receptor antagonists illustrates how variations in the aryl group can significantly affect the compound's potency and selectivity. Such findings are instrumental in guiding the design of more effective and selective drugs (Wu et al., 1997).
Safety and Hazards
properties
IUPAC Name |
2,3-dichloro-N-(4-cyano-3-methyl-1,2-oxazol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2N3O2/c1-6-8(5-15)12(19-17-6)16-11(18)7-3-2-4-9(13)10(7)14/h2-4H,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNSBELOWAMEQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C#N)NC(=O)C2=C(C(=CC=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701327503 |
Source
|
Record name | 2,3-dichloro-N-(4-cyano-3-methyl-1,2-oxazol-5-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701327503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
43.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24818942 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2,3-dichloro-N-(4-cyano-3-methyl-1,2-oxazol-5-yl)benzamide | |
CAS RN |
478043-91-3 |
Source
|
Record name | 2,3-dichloro-N-(4-cyano-3-methyl-1,2-oxazol-5-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701327503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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